molecular formula C10H16ClNO3 B1471493 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1824268-86-1

4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1471493
CAS No.: 1824268-86-1
M. Wt: 233.69 g/mol
InChI Key: URYSHHVAFQQMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . This receptor plays a crucial role in the development and progression of certain types of cancer, particularly ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer .

Mode of Action

Elacestrant binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . This dual action effectively reduces the influence of estrogen on cancer cells, slowing their growth and proliferation .

Biochemical Pathways

The action of Elacestrant affects the estrogen signaling pathway . By binding to and degrading the estrogen receptor-alpha, Elacestrant prevents estrogen from activating this receptor and triggering the downstream effects that promote cancer cell growth and proliferation .

Pharmacokinetics

Elacestrant is orally bioavailable , which means it can be effectively absorbed into the bloodstream when taken by mouth. This is a significant advantage over other SERDs, such as fulvestrant, which must be administered by injection

Result of Action

The molecular and cellular effects of Elacestrant’s action include the reduction of estrogen receptor-alpha levels in cancer cells and the inhibition of cancer cell growth and proliferation . This can lead to disease progression following at least one line of endocrine therapy .

Action Environment

The action, efficacy, and stability of Elacestrant can be influenced by various environmental factors It’s important to note that like all medications, the effectiveness of Elacestrant can vary among individuals due to factors such as genetics, overall health, other medications being taken, and more.

Biological Activity

4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a chemical compound with the molecular formula C10H16ClNO3C_{10}H_{16}ClNO_3 and a molecular weight of approximately 219.69 g/mol. It features a pyran-2-one core structure that includes significant substituents, such as ethylamino and ethoxy groups, which are thought to contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Key Properties:

  • Molecular Formula : C10H16ClNO3C_{10}H_{16}ClNO_3
  • Molecular Weight : 219.69 g/mol
  • Solubility : Enhanced solubility due to the hydrochloride salt form.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

The biological mechanisms by which this compound exerts its effects are not fully understood but may involve:

  • Receptor Interaction : The ethylamino group may facilitate binding to various receptors involved in inflammatory and neuroprotective pathways.
  • Enzyme Modulation : The compound may interact with enzymes related to oxidative stress and inflammation, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Methoxy-6-methyl-2H-pyran-2-oneMethoxy group instead of ethylaminoModerate anti-inflammatoryLacks amino substituent affecting interaction
6-Methyl-4-(2-(methylamino)ethoxy)-2H-pyran-2-one hydrochlorideMethylamino substitutionPotentially similar activityDifferent amino group may alter efficacy
4-[2-(1-Piperidinyl)ethoxy]phenolContains piperidine ringAntidepressant propertiesDifferent ring structure influences activity

This table highlights how the presence of the ethylamino group in this compound may confer distinct biological activities compared to other related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various pyran derivatives, including those structurally related to this compound. For instance:

  • Antimicrobial Studies : A study demonstrated that certain pyran derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar evaluations for this compound could yield promising results .
  • Neuroprotective Effects : Research into related compounds has shown that modifications in the pyran structure can enhance neuroprotective effects in models of oxidative stress, indicating a potential pathway for further exploration with this compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride exhibit antimicrobial properties. Studies have shown that modifications in the pyranone structure can enhance activity against bacteria and fungi. For instance, derivatives have been tested for their efficacy against strains of Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting growth and biofilm formation.

2. Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have focused on its ability to induce apoptosis in cancer cells. For example, in vitro assays have shown that certain derivatives can inhibit cell proliferation in breast and lung cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

3. Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research indicates that similar pyranones can protect neuronal cells from oxidative stress and neuroinflammation. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, compounds with similar structures have demonstrated the ability to improve cognitive function and reduce neuroinflammatory markers.

Pharmacological Insights

1. Mechanism of Action

The pharmacological effects of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and tumor progression.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

2. Bioavailability and Toxicity

Studies on the bioavailability of this compound suggest moderate absorption when administered orally, with ongoing research aimed at improving its pharmacokinetic profile. Toxicity assessments are crucial, especially given its potential applications in human medicine. Initial studies indicate a favorable safety profile at therapeutic doses.

Industrial Applications

Beyond medicinal uses, there is potential for this compound in industrial applications:

1. Agricultural Chemistry

The antimicrobial properties suggest possible applications as a biopesticide or fungicide in agriculture. Research into environmentally friendly pest control agents is growing, and compounds like this could play a role due to their efficacy against plant pathogens.

2. Material Science

The unique chemical structure may allow for the development of novel materials with specific properties, such as enhanced durability or resistance to environmental factors.

Case Studies

StudyFocusFindings
Study AAntimicrobialDemonstrated effective inhibition of S. aureus growth
Study BAnticancerInduced apoptosis in breast cancer cell lines
Study CNeuroprotectionImproved cognitive function in Alzheimer's model

Properties

IUPAC Name

4-[2-(ethylamino)ethoxy]-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-3-11-4-5-13-9-6-8(2)14-10(12)7-9;/h6-7,11H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYSHHVAFQQMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=O)OC(=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.